(S)-5-Hydroxy Omeprazole CAS number and chemical properties
(S)-5-Hydroxy Omeprazole CAS number and chemical properties
(S)-5-Hydroxy Omeprazole: A Comprehensive Technical Guide
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of (S)-5-Hydroxy Omeprazole, the primary metabolite of the widely used proton pump inhibitor, Esomeprazole ((S)-Omeprazole). Designed for researchers, chemists, and drug development professionals, this document details the core chemical properties, biological significance, synthesis, and analytical quantification of this key compound.
Compound Identification and Physicochemical Properties
(S)-5-Hydroxy Omeprazole is the stereospecific metabolite resulting from the hydroxylation of Esomeprazole. The introduction of a hydroxyl group significantly increases the hydrophilicity of the parent compound, facilitating its clearance from the body.[1]
Nomenclature and Structure
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IUPAC Name: [4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methanol[2]
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Common Synonyms: (S)-5-Hydroxyomeprazole, 5-Hydroxy Esomeprazole, Hydroxyesomeprazole[2]
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CAS Number: The most commonly cited CAS number, 92340-57-3 , refers to the racemic mixture of 5-Hydroxy Omeprazole.[3][4][5] A specific CAS number for the (S)-enantiomer is not separately registered in major chemical databases.
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Chemical Structure:
Physicochemical Data
The physical and chemical properties of enantiomers are identical in an achiral environment. Therefore, the data presented below for the racemic 5-Hydroxy Omeprazole are representative of the (S)-enantiomer, with the exception of optical activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [2][3][4] |
| Molecular Weight | 361.42 g/mol | [2][3][4] |
| Appearance | Off-white to pale yellow/brown solid | - |
| Melting Point | 144-146 °C | - |
| Boiling Point | 656.3 °C (Predicted) | - |
| Solubility | Slightly soluble in Chloroform, Methanol | - |
| pKa | 8.50 (Predicted) | - |
Chirality and Optical Rotation
Biological Context and Metabolic Pathway
(S)-5-Hydroxy Omeprazole is the pharmacologically inactive primary metabolite of Esomeprazole.[1][2] Its formation is a critical step in the metabolic clearance of the drug.
Stereoselective Metabolism
The metabolism of omeprazole enantiomers is stereoselective. Esomeprazole ((S)-Omeprazole) is hydroxylated almost exclusively by the cytochrome P450 isoform CYP2C19 to form (S)-5-Hydroxy Omeprazole.[5][7] The (R)-enantiomer of omeprazole is also metabolized by CYP2C19, but at a significantly higher rate.[7] This metabolic difference results in a higher plasma concentration and greater therapeutic efficacy of the (S)-isomer, Esomeprazole.[8] A smaller portion of Esomeprazole is metabolized by CYP3A4 to a sulfone metabolite.[7]
The metabolic conversion can be visualized as follows:
Chemical Synthesis
While (S)-5-Hydroxy Omeprazole is typically generated through metabolism for pharmacokinetic studies, a total chemical synthesis for the racemic compound has been described, providing a blueprint for its laboratory preparation. The key challenge is the synthesis of the substituted pyridine precursor. The final steps involve the coupling of the pyridine and benzimidazole moieties, followed by oxidation.
A generalized workflow for the synthesis is presented below:
Step-by-Step Synthesis Protocol
The following protocol is adapted from the total synthesis of racemic 5-hydroxyomeprazole. A chiral oxidation step or resolution would be required to isolate the (S)-enantiomer.
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Synthesis of the Sulfide Intermediate:
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Dissolve the chlorinated pyridine precursor and 5-methoxy-1H-benzimidazole-2-thiol in a suitable solvent system (e.g., methanol/water).
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Add one equivalent of sodium hydroxide (NaOH) to facilitate the alkylation reaction. Using only one equivalent is crucial to prevent the hydrolysis of protecting groups that may be present on the pyridine precursor.
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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-
Hydrolysis (if necessary):
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If a protecting group was used on the hydroxymethyl functional group of the pyridine ring, it must be removed.
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This is typically achieved by adding NaOH in aqueous methanol and stirring overnight. This step yields the sulfide precursor to 5-hydroxyomeprazole.
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Oxidation to Sulfoxide:
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Dissolve the sulfide precursor in a biphasic solvent system, such as dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃), under an inert atmosphere (e.g., argon). This is critical as omeprazole analogues are sensitive to acidic conditions.
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Cool the mixture to 2-3 °C.
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Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the reaction mixture.
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Stir until the oxidation is complete (monitored by TLC).
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Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography to isolate 5-Hydroxy Omeprazole.
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Analytical Methodology
The accurate quantification of (S)-5-Hydroxy Omeprazole, particularly in biological matrices like plasma, is essential for pharmacokinetic and drug metabolism studies. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]
Detailed LC-MS/MS Protocol for Plasma Samples
This protocol is based on a validated method for the simultaneous determination of esomeprazole and its metabolites.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 25 µL of human plasma into a microcentrifuge tube.
- Add an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound).
- Add 1.5 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (3:2, v/v).
- Vortex the mixture for 5-10 minutes to ensure thorough extraction.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A standard high-performance liquid chromatography system.
- Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for (S)-5-Hydroxy Omeprazole and the internal standard to ensure specificity and sensitivity.
4. Quantification:
- A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of (S)-5-Hydroxy Omeprazole.
- The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linearity range for 5-hydroxyesomeprazole in validated methods can be from 20 to 4000 nmol/L.[10]
References
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@rtMolecule. 5-Hydroxy omeprazole standards. ArtMolecule. Available at: [Link]
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SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]
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National Center for Biotechnology Information. Hydroxyomeprazole. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (S)-5-Hydroxy Omeprazole. PubChem. Available at: [Link]
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ResearchGate. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. Available at: [Link]
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ResearchGate. Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Available at: [Link]
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Xing, J., et al. (2006). Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 831(1-2), 164-169. Available at: [Link]
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Zhang, H., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Catalysis, 13(15), 10189-10201. Available at: [Link]
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Cirilli, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 730-736. Available at: [Link]
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Acanthus Research Inc. Omeprazole Sulfone 5-Carboxylic Acid, Disodium Salt. Available at: [Link]
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SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Available at: [Link]
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Hilaris Publisher. Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Available at: [Link]
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Molnar Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]
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Dhaka University Journal of Pharmaceutical Sciences. Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method. Available at: [Link]
- Google Patents. Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry.
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Interchim. Bertin Pharma. Available at: [Link]
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